8-cyclopentyl-5-methyl-2-{[2-(morpholin-4-yl)ethyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
8-cyclopentyl-5-methyl-2-(2-morpholin-4-ylethylamino)pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-14-12-17(25)24(15-4-2-3-5-15)18-16(14)13-21-19(22-18)20-6-7-23-8-10-26-11-9-23/h12-13,15H,2-11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHFBPXIMONJRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=NC(=NC=C12)NCCN3CCOCC3)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
It has been found to have significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines. This suggests that it may interact with various enzymes, proteins, and other biomolecules to exert its effects.
Cellular Effects
In cellular processes, 8-cyclopentyl-5-methyl-2-{[2-(morpholin-4-yl)ethyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one has been found to have significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines. This suggests that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that it has significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines. This suggests that it may exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that it has significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines. This suggests that it may have long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that it has significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines. This suggests that it may have toxic or adverse effects at high doses.
Metabolic Pathways
It is known that it has significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines. This suggests that it may interact with various enzymes or cofactors.
Transport and Distribution
It is known that it has significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines. This suggests that it may interact with various transporters or binding proteins.
Subcellular Localization
It is known that it has significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines. This suggests that it may be directed to specific compartments or organelles.
Biological Activity
8-Cyclopentyl-5-methyl-2-{[2-(morpholin-4-yl)ethyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one is a novel pyrido[2,3-d]pyrimidin-7-one derivative that has garnered attention for its potential biological activities, particularly in cancer research. This compound exhibits significant antiproliferative effects against various cancer cell lines, making it a candidate for further pharmacological studies.
- Molecular Formula : C19H27N5O2
- Molecular Weight : 357.4 g/mol
- IUPAC Name : 8-cyclopentyl-5-methyl-2-(2-morpholin-4-ylethylamino)pyrido[2,3-d]pyrimidin-7-one
Antiproliferative Effects
Research indicates that this compound has significant antiproliferative effects on both estrogen receptor-positive (ER+) breast cancer cell lines (T47D) and triple-negative breast cancer cell lines (MDA-MB-436). The compound's mechanism of action involves the inhibition of key signaling pathways essential for cancer cell growth.
| Cell Line | IC50 (µM) | Type of Cancer |
|---|---|---|
| T47D | 0.25 | ER+ Breast Cancer |
| MDA-MB-436 | 0.30 | Triple-Negative Breast Cancer |
The molecular mechanism underlying the antiproliferative activity of this compound likely involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. In vitro studies have shown that this compound acts as a multikinase inhibitor, targeting CDK4 and CDK6 among others.
Study on Multikinase Inhibition
A comparative study involving over 150 pyridopyrimidine derivatives identified this compound as a potent multikinase inhibitor. It demonstrated high inhibitory activity against several kinases critical in cancer progression, including:
| Kinase | Inhibition Activity |
|---|---|
| CDK4 | High |
| CDK6 | High |
| ARK5 | Moderate |
| FGFR1 | Moderate |
| PDGFRβ | Moderate |
This profile suggests that the compound may effectively disrupt multiple signaling pathways involved in tumor growth and survival.
Cytotoxicity Assays
In cytotoxicity assays conducted on various human tumor cell lines, the compound exhibited growth inhibition with GI50 values ranging from 0.025 to 2 µM across different cell types. Notably, it showed the highest efficacy against mantle cell lymphoma cells characterized by cyclin D1 overexpression due to chromosomal translocation.
Scientific Research Applications
Oncology
Research indicates that compounds similar to 8-cyclopentyl-5-methyl-2-{[2-(morpholin-4-yl)ethyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one exhibit efficacy in treating cell proliferative disorders, including various cancers. These compounds have shown potential in:
- Inhibiting Cell Proliferation : They target serine/threonine kinases such as cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are crucial for cell cycle regulation. Inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Chemoprotective Properties : The compound may protect normal cells from the cytotoxic effects of chemotherapy by modulating cell cycle progression .
Inflammation
The compound's anti-inflammatory properties make it a candidate for treating inflammatory diseases. It has been shown to:
- Reduce Inflammatory Responses : By inhibiting specific pathways involved in inflammation, it can mitigate conditions such as rheumatoid arthritis and other inflammatory disorders .
Infectious Diseases
There is emerging evidence supporting the use of this compound as an anti-infective agent. Its mechanism may involve:
- Inhibition of Pathogen Growth : The structural characteristics allow it to interfere with microbial proliferation, making it useful against various pathogens .
Case Studies
Several studies have documented the effectiveness of similar compounds in clinical settings:
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Differences
Detailed Research Findings
A. Structural Impact on Kinase Selectivity
- Target Compound vs. Palbociclib: The replacement of Palbociclib’s piperazine-containing pyridylamino group with a morpholinylethylamino moiety alters hydrogen-bonding interactions. Piperazine’s basic nitrogen enhances CDK4/6 binding, while morpholine’s oxygen may favor solubility over affinity .
- PD173952 Comparison: The morpholinophenyl group in PD173952 confers selectivity for EGFR and VEGFR over CDKs, highlighting the critical role of aryl vs. alkyl morpholine positioning .
C. Pharmacokinetic and Solubility Profiles
- Morpholine vs. Piperazine: Morpholine’s lower basicity (pKa ~5.6 vs.
- Methylthio Group : The thioether in methylthio analogs may act as a prodrug, metabolizing to a reactive thiol for sustained activity .
Preparation Methods
Pyrimidine Ring Functionalization Followed by Annulation
Source highlights methods where substituted pyrimidines undergo cyclization with pyridone precursors. For this compound, 4-amino-2-methylthiopyrimidine-5-carbaldehyde serves as the starting material. A Wittig reaction with (carbethoxymethylene)triphenylphosphorane in tetrahydrofuran (THF) at reflux yields ethyl 3-(4-amino-2-methylthio-pyrimidin-5-yl)acrylate. Subsequent ring closure using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in N,N-diisopropylethylamine at 80°C for 12 hours generates the pyrido[2,3-d]pyrimidin-7-one core.
Key Reaction Conditions:
Direct Cyclization via Three-Component Reactions
Structural Confirmation and Analytical Data
Post-synthetic characterization ensures fidelity to the target structure:
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows ≥98% purity, with retention time = 12.4 min.
Comparative Analysis of Synthetic Routes
A comparative evaluation of methods reveals trade-offs between yield and complexity:
| Method | Steps | Total Yield | Scalability |
|---|---|---|---|
| Sequential Functionalization | 6 | 28–34% | Moderate |
| One-Pot Annulation | 4 | 40–45% | High |
The sequential approach allows precise control over substituent placement but suffers from lower overall yields due to intermediate purification. One-pot strategies, while efficient, may require stringent optimization to prevent regioisomer formation.
Industrial-Scale Considerations
Patent US6936612B2 emphasizes catalytic hydrogenation for double bond reduction in intermediates, using palladium on carbon (5% Pd/C) under 50 psi H₂. This step ensures saturation of the pyrido ring, critical for enhancing compound stability during storage.
Q & A
Basic Research Questions
Q. What are reliable synthetic routes for preparing 8-cyclopentyl-5-methyl-2-{[2-(morpholin-4-yl)ethyl]amino}pyrido[2,3-d]pyrimidin-7-one?
- Methodology :
- Step 1 : Start with a pyrimidine precursor, such as 5-acetyl-6-amino-4-methylsulfanylpyrimidine, to construct the pyrido[2,3-d]pyrimidinone core via cyclization .
- Step 2 : Introduce the cyclopentyl group at the 8-position using nucleophilic substitution under reflux conditions (e.g., cyclopentyl bromide in DMF at 80°C for 12 hours) .
- Step 3 : Functionalize the 2-position with [2-(morpholin-4-yl)ethyl]amine via Buchwald-Hartwig coupling (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C) .
- Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve ≥98% purity .
Q. How can analytical techniques validate the structural integrity of this compound?
- NMR : Confirm substituent positions via ¹H and ¹³C NMR. For example:
- The cyclopentyl group shows multiplet signals at δ 1.5–2.1 ppm (¹H) and 25–35 ppm (¹³C) .
- The morpholinoethylamino group exhibits triplet signals for CH₂NH (δ 2.4–2.8 ppm) and morpholine protons (δ 3.6–3.8 ppm) .
Q. What strategies mitigate low solubility during biological assays?
- Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions.
- Surfactants : Add 0.1% Tween-80 in aqueous buffers to enhance dispersion .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyls) at the 5-methyl or morpholinoethyl positions without altering core activity .
Advanced Research Questions
Q. How do reaction conditions influence yield in multi-step syntheses?
- Optimization Table :
Q. How can computational modeling predict SAR for kinase inhibition?
- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR or CDK2). The morpholinoethyl group may hydrogen-bond with Asp831 in EGFR .
- MD Simulations : Assess stability of the cyclopentyl group in hydrophobic pockets over 100 ns trajectories (GROMACS) .
Q. What experimental approaches resolve contradictions in biological activity data?
- Dose-Response Curves : Test IC₅₀ values across 3+ independent assays to account for variability .
- Off-Target Screening : Use kinome-wide profiling (Eurofins KinaseProfiler) to identify confounding targets .
Data Contradiction Analysis
Q. Why do different synthetic routes yield varying purities?
- Root Cause : Residual Pd catalysts from amination steps may skew HPLC results.
- Solution : Treat crude products with Chelex® resin or thiourea-functionalized silica to remove Pd traces .
Q. How to address discrepancies in reported IC₅₀ values?
- Standardization : Normalize data using reference inhibitors (e.g., staurosporine for kinase assays).
- Buffer Conditions : Ensure consistent pH (7.4) and ionic strength (150 mM NaCl) across labs .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
